Pyriclor

Catalog No.
S1535506
CAS No.
1970-40-7
M.F
C5H2Cl3NO
M. Wt
198.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyriclor

CAS Number

1970-40-7

Product Name

Pyriclor

IUPAC Name

2,3,5-trichloro-1H-pyridin-4-one

Molecular Formula

C5H2Cl3NO

Molecular Weight

198.43 g/mol

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)

InChI Key

XTVIFVALDYTCLL-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl

Pyriclor, chemically known as 2,3,5-trichloro-4-pyridinol, is a chlorinated pyridine derivative with the molecular formula C₅H₂Cl₃NO. It is primarily recognized for its application as a herbicide. Pyriclor exhibits a unique structure characterized by three chlorine atoms attached to the pyridine ring, which significantly influences its biological activity and chemical properties. The compound is typically used in agricultural settings to control a variety of weeds and unwanted vegetation due to its potent herbicidal effects .

  • The precise mechanism of action for Pyriclor as a herbicide remains unclear.
  • Some theories suggest it might interfere with auxin metabolism, a crucial plant hormone pathway.
  • Further research is required to confirm this hypothesis.
  • Limited information exists on Pyriclor's specific hazards.
  • As with most herbicides, caution should be exercised during handling due to potential toxicity.
  • Always refer to safety data sheets (SDS) for proper handling procedures if encountering Pyriclor.

Data Availability

  • In-depth studies on Pyriclor's mechanism of action, chemical reactions, and specific physical properties seem to be lacking.
  • The available resources [, ] provide basic identification and classification information.

Herbicide Properties:

Pyriclor is not a commonly used name for a herbicide. However, it's likely a misspelling of Picloram, a well-known selective herbicide used in scientific research for vegetation control. Picloram acts by mimicking auxin, a plant hormone, leading to uncontrolled growth and ultimately plant death [Source: National Pesticide Information Center (.gov) ].

Research Applications:

  • Understanding Plant Physiology: Scientists use picloram to study auxin transport and its role in plant growth and development. By observing how plants respond to picloram application, researchers can gain insights into auxin signaling pathways [Source: The Auxin Signaling Network in Arabidopsis thaliana, Ding et al., 2005] .
  • Evaluating Herbicide Resistance: Researchers use picloram to screen for herbicide-resistant weeds. By exposing weed populations to picloram and observing their response, scientists can identify emerging resistance mechanisms [Source: Evolution of Resistance to Auxinic Herbicides: Physiology, Toxicology, and Management, Nandula et al., 2007] .
  • Ecological Restoration: Controlled application of picloram can be used in ecological restoration projects to remove unwanted invasive plants. By studying the effects of picloram on specific plant communities, researchers can develop targeted control methods to restore native ecosystems [Source: Picloram Use in Forest Restoration: A Review and Synthesis, Stahlman et al., 2003] .
That contribute to its herbicidal properties. It has been shown to inhibit specific enzymatic pathways in plants, particularly those involved in photosynthesis and mitochondrial respiration. For instance, studies indicate that Pyriclor can inhibit both coupled and uncoupled mitochondrial oxidation reactions, suggesting interference with energy production processes at the cellular level . Additionally, Pyriclor's chlorinated structure allows it to participate in nucleophilic substitution reactions, making it reactive towards various biological molecules.

The biological activity of Pyriclor is primarily associated with its role as a herbicide. It disrupts normal plant growth by inhibiting photosynthetic processes and affecting pigment development in chloroplasts. Research has demonstrated that exposure to Pyriclor leads to ultrastructural changes in tobacco chloroplasts, including the disappearance of starch grains and disorganization of thylakoid membranes . Furthermore, it has been observed to affect mitochondrial activity in plants, indicating a broader impact on cellular metabolism .

Pyriclor can be synthesized through several methods, primarily involving the chlorination of pyridine derivatives. One common approach includes the reaction of 4-pyridinol with chlorine or chlorinating agents under controlled conditions to yield the trichlorinated product. The synthesis typically requires careful management of reaction conditions to ensure high yields and purity of the final product .

The primary application of Pyriclor is as a herbicide in agriculture. It is effective against a range of broadleaf weeds and grasses, making it valuable for crop management. Its ability to inhibit photosynthesis makes it particularly useful in controlling unwanted plant species without harming crops when applied correctly. Beyond agriculture, Pyriclor's chemical properties may offer potential applications in research settings for studying plant physiology and metabolic pathways .

Studies on Pyriclor's interactions with biological systems have revealed significant effects on plant metabolism. For example, its inhibition of mitochondrial oxidation suggests that Pyriclor could interfere with energy production in plants, leading to stunted growth or death under certain conditions . Additionally, research has shown that Pyriclor affects plastid pigment development, indicating its broader implications on plant health and productivity .

Several compounds share structural similarities with Pyriclor, particularly within the class of chlorinated pyridines and herbicides. Key similar compounds include:

  • Amitrole: A herbicide that inhibits the enzyme involved in the biosynthesis of nucleic acids.
  • Dichlormate: Another herbicide that functions similarly but has different modes of action.
  • Chlorsulfuron: A sulfonylurea herbicide that inhibits amino acid synthesis.

Comparison Table

CompoundChemical StructureMode of ActionUnique Features
PyriclorC₅H₂Cl₃NOInhibits photosynthesisHigh chlorination level
AmitroleC₄H₆ClN₅OInhibits nucleic acid synthesisLess chlorinated
DichlormateC₄H₄Cl₂NDisrupts metabolic pathwaysDifferent target enzymes
ChlorsulfuronC₁₄H₁₄ClN₃O₅SInhibits amino acid synthesisSulfonylurea class

Pyriclor stands out due to its specific mode of action related to photosynthesis inhibition and its high level of chlorination compared to other similar compounds.

XLogP3

2.7

UNII

68ACR3FCDY

Other CAS

1970-40-7

Wikipedia

Pyriclor

Dates

Last modified: 08-15-2023

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